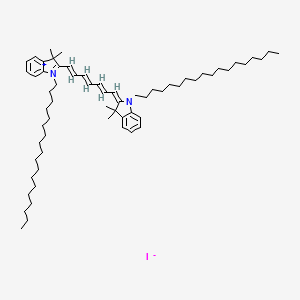

diIC18(7) dye

Description

Contextualization within Lipophilic Carbocyanine Dye Families

DiIC18(7) belongs to the family of lipophilic dialkylcarbocyanine dyes, which are characterized by a core structure of two nitrogen-containing heterocyclic rings linked by a polymethine chain. wikipedia.orgfrontiersin.org The length of this chain is a key determinant of the dye's spectral properties; longer chains result in longer absorption and emission wavelengths. frontiersin.org The "7" in DiIC18(7) denotes the seven-carbon (heptamethine) chain connecting the two indocyanine rings, which pushes its fluorescence into the near-infrared spectrum. thermofisher.com

The defining feature of lipophilic carbocyanines is the presence of long hydrocarbon tails. biotium.com In the case of DiIC18(7), two 18-carbon (octadecyl) chains are attached to the nitrogen atoms of the heterocyclic rings. biotium.comantibodies.commybiosource.com These long alkyl chains are responsible for anchoring the dye within the lipid bilayer of cell membranes. antibodies.comabbkine.com

This family includes several widely used dyes that are structurally similar but differ in the length of their central polymethine chain, resulting in distinct spectral characteristics suitable for multicolor imaging. thermofisher.comwikipedia.org

DiO (DiOC18(3)) : A green-fluorescing dye. thermofisher.comwikipedia.org

DiI (DiIC18(3)) : An orange-fluorescing dye. thermofisher.comwikipedia.org

DiD (DiIC18(5)) : A red-fluorescing dye. thermofisher.com

DiR (DiIC18(7)) : An infrared-fluorescing dye. thermofisher.comwikipedia.org

These dyes are generally weakly fluorescent in aqueous environments but exhibit strong fluorescence and high photostability upon incorporation into lipid membranes. thermofisher.comwikipedia.orgvwr.com

| Property | Value |

|---|---|

| Full Chemical Name | 1,1′-dioctadecyl-3,3,3′,3′-tetramethylindotricarbocyanine iodide |

| Common Names | DiR, DiIC18(7) |

| Molecular Formula | C63H101IN2 biotium.comantibodies.com |

| Molecular Weight | 1013.4 g/mol biotium.comantibodies.com |

| Excitation Maximum (in Methanol) | ~748 nm biotium.comantibodies.com |

| Emission Maximum (in Methanol) | ~780 nm biotium.comantibodies.com |

| Appearance | Deep blue-green oily solid biotium.comantibodies.commybiosource.com |

| Solubility | Soluble in DMSO, DMF, and Ethanol (B145695) biotium.comantibodies.commybiosource.com |

Foundational Principles of Membrane-Interacting Fluorophores

Fluorophores that interact with membranes, like DiIC18(7), operate on the principle of changing their fluorescent output based on their environment. These dyes are engineered to be lipophilic, meaning they have a strong affinity for fatty or lipid-rich environments like cell membranes. biotium.com The interaction is primarily driven by hydrophobic forces. nih.gov

The mechanism of membrane labeling by DiIC18(7) involves the insertion of its two long 18-carbon alkyl chains into the hydrophobic core of the lipid bilayer. antibodies.comabbkine.commybiosource.com This process anchors the dye securely within the membrane, leading to stable and specific staining. biotium.comantibodies.com Once embedded, the dye diffuses laterally throughout the cell's plasma membrane, eventually staining the entire cell. thermofisher.com This stable incorporation results in minimal dye transfer between cells, a crucial feature for long-term cell tracing studies. biotium.comantibodies.comabbkine.com

A key characteristic of this class of dyes is their environment-sensitive fluorescence. In an aqueous solution, the dye molecules are prone to aggregation, which quenches their fluorescence, rendering them weakly fluorescent. thermofisher.comvwr.com However, when the dye partitions into the non-polar, lipid-rich environment of the cell membrane, this quenching is relieved, and the dye becomes intensely fluorescent. thermofisher.comvwr.comrsc.org This "turn-on" fluorescence mechanism ensures a high signal-to-noise ratio, as the background fluorescence from unbound dye is negligible. The interaction involves both the hydrophobic insertion of the alkyl tails and electrostatic interactions between the charged fluorophore and the lipid headgroups. nih.gov

Historical Development and Contemporary Significance in Bioimaging Research

Lipophilic carbocyanine dyes have been utilized in biological research since the 1980s for their efficiency and low cytotoxicity in staining living cells. spandidos-publications.com The initial development focused on dyes in the visible spectrum, such as DiI and DiO, which became standard tools for neuronal tracing and long-term cell labeling in cultures and living embryos. interchim.fr

The development of DiIC18(7) represents a significant advancement, extending the utility of this dye family into the near-infrared (NIR) region (700-900 nm). interchim.frthermofisher.com This was driven by the persistent challenges in in vivo imaging: the limited penetration of visible light through biological tissues and the issue of autofluorescence from endogenous molecules, which can obscure the signal from the fluorescent probe. thermofisher.commacsenlab.com NIR light penetrates tissues more deeply and encounters less background fluorescence, resulting in clearer images with higher contrast. thermofisher.commacsenlab.com

The contemporary significance of DiIC18(7) is substantial. Its NIR properties make it exceptionally useful for non-invasive in vivo imaging to track the migration and fate of labeled cells or liposomes in whole organisms. biotium.comthermofisher.com It is widely employed in cancer research, immunology, and neuroscience. Furthermore, the ability to track individual dye molecules has made DiIC18(7) a valuable tool in single-particle tracking (SPT) experiments, which provide insights into the dynamics of individual molecules and nanoparticles on cell surfaces. liposomes.caoni.bio The ongoing development in cyanine (B1664457) dye chemistry continues to produce probes with improved characteristics, such as enhanced water solubility or faster diffusion rates, further expanding their applications in modern bioimaging research. pdx.edunih.gov

Structure

2D Structure

Properties

Molecular Formula |

C63H101IN2 |

|---|---|

Molecular Weight |

1013.4 g/mol |

IUPAC Name |

(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-octadecylindole;iodide |

InChI |

InChI=1S/C63H101N2.HI/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-46-54-64-58-50-44-42-48-56(58)62(3,4)60(64)52-40-36-35-37-41-53-61-63(5,6)57-49-43-45-51-59(57)65(61)55-47-39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h35-37,40-45,48-53H,7-34,38-39,46-47,54-55H2,1-6H3;1H/q+1;/p-1 |

InChI Key |

JLIOTPLALDYAEH-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-] |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-] |

Origin of Product |

United States |

Mechanistic Principles of Diic18 7 Dye Interaction with Biological Membranes

Molecular Insertion and Integration within Lipid Bilayer Structures

The effective and stable labeling of cellular membranes by DiIC18(7) is a direct consequence of its molecular design, which facilitates spontaneous insertion and firm integration into the lipid bilayer. aatbio.comantibodies.com This process is primarily driven by hydrophobic interactions and results in the dye becoming an integral, albeit non-covalent, component of the membrane.

Hydrophobic Chain Partitioning and Stable Membrane Anchoring

DiIC18(7) is an amphipathic molecule characterized by a hydrophilic indotricarbocyanine chromophore and two long, hydrophobic octadecyl (C18) alkyl chains. aatbio.comantibodies.com When introduced into an aqueous environment containing cells or liposomes, the dye partitions from the aqueous phase into the lipid bilayer. This partitioning is a thermodynamically favorable process driven by the hydrophobic effect. The two C18 hydrocarbon tails spontaneously insert themselves into the hydrophobic core of the lipid bilayer, aligning with the fatty acid chains of the membrane phospholipids. aatbio.comnih.gov This robust hydrophobic interaction serves to anchor the dye securely within the membrane, resulting in specific and stable cell staining with minimal transfer of the dye between cells. biotium.comantibodies.com The bulky, charged chromophore of the DiI family of dyes, including DiIC18(7), tends to locate itself just beneath the lipid headgroups within the bilayer. nih.gov This deep location is stabilized by the delocalization of the positive charge over the large chromophore, which reduces the energy required for it to reside in the less polar environment of the upper acyl chain region of the bilayer. nih.gov

Lateral Diffusion Dynamics within Cellular and Model Membrane Systems

Once integrated into the plasma membrane, DiIC18(7) is not static but exhibits lateral diffusion, moving freely within the two-dimensional plane of the lipid bilayer. thermofisher.comfishersci.com This lateral mobility allows the dye to stain the entire cell surface, even if initially applied locally. thermofisher.com The rate of diffusion is influenced by the fluidity of the membrane. In live tissue, the diffusion is relatively rapid, on the order of millimeters per day, which is a combination of passive diffusion and active transport processes. thermofisher.com

The diffusion of DiIC18(7) can also be affected by the specific lipid composition and phase of the membrane. In model membranes that exhibit phase separation into liquid-ordered (Lo) and liquid-disordered (Ld) phases, DiIC18(7) shows a preference for the more fluid Ld phase. nih.govresearchgate.net In fact, it is almost completely excluded from the more rigid Lo phase, making it a useful marker for distinguishing between these membrane domains. nih.govresearchgate.net This preferential partitioning underscores the influence of the local membrane environment on the dye's behavior.

Spectroscopic Characteristics and Environmental Responsiveness

A key feature of DiIC18(7) and other carbocyanine dyes is the strong dependence of their spectroscopic properties on the local environment. This environmental sensitivity is crucial for their application as membrane probes.

Fluorescence Enhancement Upon Lipid Environment Incorporation

In aqueous solutions, DiIC18(7) is weakly fluorescent. thermofisher.comfishersci.comthermofisher.com However, upon incorporation into the nonpolar environment of a lipid bilayer, its fluorescence quantum yield increases significantly, leading to bright and readily detectable staining. thermofisher.comresearchgate.net This fluorescence enhancement is a hallmark of the "Di" family of dyes and is attributed to the restriction of intramolecular rotation in the more viscous membrane environment, which reduces non-radiative decay pathways. The dye possesses a very high extinction coefficient, contributing to its brightness when bound to membranes. thermofisher.com

| Property | Value | Environment |

| Excitation Maximum | ~750-760 nm | Membrane |

| Emission Maximum | ~775-785 nm | Membrane |

| Extinction Coefficient (ε) | ~270,000 cm⁻¹M⁻¹ | Methanol (B129727) |

| Quantum Yield | Low in water, high in lipids | - |

| Excited-State Lifetime | ~1 nanosecond | Lipid Environment |

Near-Infrared Emission Profile for Deep Tissue Penetration

DiIC18(7) is distinguished from many other carbocyanine dyes, such as DiI and DiO, by its long-wavelength excitation and emission spectra, which fall within the near-infrared (NIR) region of the electromagnetic spectrum. aatbio.comlumiprobe.com Its absorption maximum is typically around 750 nm, and its emission maximum is around 780 nm. antibodies.comthermofisher.comclinisciences.com This NIR profile is highly advantageous for in vivo imaging applications. biotium.combiocompare.com Biological tissues are more transparent to NIR light than to visible light, allowing for deeper tissue penetration and the imaging of cells and processes within living organisms with reduced scattering. aatbio.combiotium.com Furthermore, cellular and tissue autofluorescence is minimal in the NIR range, leading to a significantly improved signal-to-noise ratio and clearer images. aatbio.combiocompare.com

| Dye | Excitation (nm) | Emission (nm) | Color |

| DiO | ~484 | ~501 | Green |

| DiI | ~550-565 | ~565-595 | Orange-Red |

| DiD | ~646 | ~663 | Far-Red |

| DiR (DiIC18(7)) | ~750-760 | ~775-785 | Near-Infrared |

Influence of Membrane Microenvironment on Photophysical Properties

The photophysical properties of DiIC18(7) are not static but are modulated by the specific microenvironment within the membrane. As a molecular rotor, its fluorescence quantum yield and lifetime are sensitive to the viscosity of its surroundings. nih.gov The increased rigidity of the membrane restricts the dye's intramolecular rotation, enhancing its fluorescence. nih.gov

The composition of the lipid bilayer also plays a role. Studies on related dyes have shown that bilayer fluidity is a key factor for efficient dye insertion. rsc.org Furthermore, the chemical properties of the surrounding lipids can impact the brightness of the incorporated dye, an effect that is related to variations in fluorescence lifetime. rsc.orgnih.gov The preferential partitioning of DiIC18(7) into the Ld phase of phase-separated model membranes is a clear example of how the lipid organization directly influences the dye's distribution and, consequently, the resulting fluorescence signal. nih.gov This sensitivity to the membrane microenvironment makes DiIC18(7) not just a passive stain but also a probe capable of reporting on the physical state of the membrane. nih.gov

Advanced Methodologies for Diic18 7 Dye Application in Research

Strategies for Cellular and Subcellular Membrane Staining

Effective membrane staining with DiIC18(7) is contingent on optimized protocols that account for the specific cell type and experimental goals. The dye's lipophilic nature dictates its interaction with cellular membranes, leading to its incorporation into the lipid bilayer. wikipedia.orgmedchemexpress.com

Optimization of Staining Protocols for Diverse Cell Lines and Primary Cells

The successful application of DiIC18(7) necessitates the empirical determination of optimal staining conditions for different cell types. Key parameters that require optimization include dye concentration, incubation time, and the composition of the staining buffer.

A general starting point for staining is a working concentration of 1 to 10 µM, with incubation times ranging from 10 to 30 minutes. biotium.commybiosource.comclinisciences.com For short-term experiments (less than 30 minutes), staining in a simple buffer like Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) can yield a higher signal. interchim.fr However, for longer incubations, it is recommended to perform the staining in complete cell culture medium to maintain cell health and morphology. interchim.fr

The following table provides an overview of typical starting conditions for staining with DiIC18(7):

| Parameter | Recommended Range | Notes |

| Working Concentration | 1 - 10 µM | Empirically determine for each cell type. |

| Incubation Time | 10 - 30 minutes | Can be extended for certain applications. |

| Staining Vehicle | Cell Culture Medium, HBSS, or PBS | Use medium for incubations >30 minutes. |

| Incubation Temperature | 37°C | Optimal for live cells. |

For adherent cells, the dye-containing medium is added directly to the culture vessel. medchemexpress.com For suspension cells, the cells are typically pelleted, resuspended in the staining solution, and then washed to remove excess dye. medchemexpress.com Washing steps after staining are crucial, especially for epifluorescence microscopy, to reduce background fluorescence. interchim.fr

Compatibility with Live-Cell and Fixed-Cell Preparations

DiIC18(7) is compatible with both live- and fixed-cell applications, offering flexibility in experimental design. biotium.comclinisciences.com

For live-cell imaging , the dye is applied to living cells, allowing for the tracking of cellular dynamics and long-term fate mapping. thermofisher.combiotium.com The dye is well-retained within the cell membrane and exhibits low cytotoxicity. wikipedia.orgmedchemexpress.com

For fixed-cell preparations , cells can be fixed with formaldehyde-based fixatives either before or after staining with DiIC18(7). biotium.comclinisciences.combiotium.com It is important to note that alcohol-based fixatives like methanol (B129727) are not recommended as they can extract the lipophilic dye from the membranes. biotium.com Permeabilization with detergents such as Triton X-100 can be performed, but it may lead to increased intracellular staining. biotium.com Some protocols suggest that fixing cells with formaldehyde (B43269) followed by permeabilization before staining can help preserve plasma membrane localization. biotium.com

| Preparation | Fixation | Permeabilization | Key Considerations |

| Live-Cell | N/A | N/A | Allows for dynamic studies and cell tracking. |

| Fixed-Cell (Fix before stain) | Formaldehyde-based | Detergent (e.g., Triton X-100) | Can help preserve plasma membrane staining. biotium.com |

| Fixed-Cell (Fix after stain) | Formaldehyde-based | Detergent (e.g., Triton X-100) | May result in some redistribution of the dye. biotium.com |

Considerations for Long-Term Staining and Label Retention

A significant advantage of DiIC18(7) and other long-chain carbocyanine dyes is their excellent retention within cellular membranes, making them suitable for long-term studies. thermofisher.combiotium.com Staining can persist for weeks in cultured cells and for extended periods in vivo. thermofisher.combiotium.com

Integration with Advanced Optical Imaging Techniques

The favorable spectral properties of DiIC18(7), particularly its emission in the near-infrared range, make it an excellent candidate for advanced imaging modalities that benefit from reduced autofluorescence and deeper tissue penetration. thermofisher.combiotium.com

Confocal Laser Scanning Microscopy for High-Resolution Analysis

Confocal laser scanning microscopy (CLSM) is a powerful technique for obtaining high-resolution, optically sectioned images of fluorescently labeled specimens. DiIC18(7) is well-suited for CLSM due to its strong fluorescence and photostability. researchgate.net Its near-infrared emission (typically around 780 nm) minimizes spectral overlap with commonly used fluorescent proteins like GFP, facilitating multicolor imaging experiments. biotium.comresearchgate.net

In a study comparing the photostability of a silicon-nanoparticle-based probe to DiIC18(7), both probes were imaged using a 633 nm laser for excitation. The fluorescence intensity of DiIC18(7) decreased by only 17% after 20 consecutive scans, demonstrating its robustness for time-lapse imaging. researchgate.netresearchgate.net Detailed protocols for using DiI, a related carbocyanine dye, with confocal microscopy have been published and can be adapted for DiIC18(7). thermofisher.com

Super-Resolution Imaging Modalities (e.g., STORM)

Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution imaging technique that achieves nanoscale resolution by sequentially activating and localizing individual fluorescent molecules. nih.gov The selection of appropriate photoswitchable fluorophores is critical for the success of STORM imaging. nih.gov

While DiI has been successfully used in STORM imaging, the broader family of carbocyanine dyes, including Cy7 which is structurally related to DiIC18(7), has been characterized for its photoswitching properties. biotium.comnih.gov The ability of these dyes to transition between a fluorescent and a dark state under specific illumination conditions is the foundation of their use in STORM. nih.gov The near-infrared emission of DiIC18(7) is advantageous for STORM as it reduces photodamage to the sample. wikipedia.org Several near-infrared dyes have been validated for STORM, highlighting the potential for DiIC18(7) in this application. biotium.com The use of activator-reporter dye pairs, often involving a cyanine (B1664457) dye as the reporter, is a common strategy in multicolor STORM experiments. microscopyu.comthermofisher.com

Macro-Scale and Whole-Animal Fluorescence Imaging

The pronounced infrared fluorescence of DiIC18(7) makes it highly significant for in vivo imaging and tracking. glpbio.com The emitted infrared light can efficiently penetrate cells and tissues, where background fluorescence levels are inherently low, resulting in a high sensitivity of detection. glpbio.comrevvity.comaatbio.com This characteristic is ideal for non-invasive, whole-animal imaging to monitor dynamic biological processes in real-time.

A key application is in the tracking of labeled cells. Research has demonstrated the use of DiIC18(7) for the non-invasive imaging of cell homing, such as tracking T-cells, stem cells, and other cell types in vivo. revvity.com In one study, T-cells isolated from a spleen were labeled with DiIC18(7) and injected intravenously into mice. revvity.com The homing process of these T-cells to the liver and spleen was monitored in real-time using an IVIS Spectrum imaging system. revvity.com For such in vivo imaging, an ideal filter set is an excitation wavelength of 710 nm and an emission wavelength of 760 nm. revvity.com The study confirmed the real-time observations through subsequent ex vivo imaging of harvested organs, including the brain, bones, spleen, liver, lungs, and kidneys, 24 hours post-injection. revvity.com

Innovative Dye Delivery and Stabilization Approaches

Effective application of the hydrophobic DiIC18(7) dye relies on proper delivery and stabilization to ensure uniform staining and prevent aggregation, which can hinder performance.

The preparation of a stable stock solution is the first step for most applications. DiIC18(7) is soluble in several organic solvents. biotium.comabbkine.com

Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or ethanol (B145695) at a concentration range of 1 to 5 mM. glpbio.commedchemexpress.comfishersci.ie DMF is sometimes preferred over ethanol as a solvent. medchemexpress.com To facilitate dissolution, warming the solution or sonication may be necessary. interchim.frbiotium.com For working solutions, the stock is diluted into a suitable aqueous buffer, such as phosphate-buffered saline (PBS), Hanks' Balanced Salt Solution (HBSS), or serum-free culture medium, to a final concentration typically between 1 and 10 µM. biotium.comglpbio.com It is not recommended to store the aqueous working solution for more than a day. medchemexpress.com

Proper storage is critical to maintain the dye's stability. Stock solutions should be stored at 4°C or -20°C and protected from light. biotium.comrevvity.com When stored correctly, the dye is stable for up to twelve months. revvity.commybiosource.com To prevent degradation from repeated temperature fluctuations, any unused stock solution should be divided into aliquots and refrozen. glpbio.commedchemexpress.com

| Parameter | Recommendation | Source(s) |

|---|---|---|

| Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol | medchemexpress.com, fishersci.ie, biotium.com |

| Stock Concentration | 1-5 mM or 1-2.5 mg/mL | medchemexpress.com, glpbio.com, fishersci.ie |

| Working Concentration | 1-10 µM in buffer (e.g., PBS, HBSS) | glpbio.com, biotium.com |

| Storage Temperature | 4°C or -20°C, protected from light | biotium.com, revvity.com |

| Handling Notes | Aliquot to avoid repeated freeze-thaw cycles. Warm or sonicate to redissolve crystals. | medchemexpress.com, glpbio.com, interchim.fr |

A significant challenge with lipophilic dyes like DiIC18(7) is their tendency to form aggregates in aqueous solutions, which can lead to non-uniform staining. researchgate.net Liposome-mediated delivery is an effective technique to overcome this issue. researchgate.netbiorxiv.org In this approach, the carbocyanine dye molecules are first inserted into the liposomal membrane. researchgate.net These dye-loaded liposomes are then delivered to the target cells, where they can fuse with the plasma membrane, ensuring a more homogeneous distribution of the dye. researchgate.net

This method has been successfully applied in vessel painting, a technique for staining blood vessels. Research has shown that DiIC18 formed aggregates and accumulated at vessel branch points when used without liposomes. researchgate.net However, when delivered via liposomes, the dye provided more uniform staining. researchgate.net Both anionic and neutral liposome (B1194612) solutions have been used effectively with a variant, SP-DiIC18, to reduce dye aggregation and improve staining efficiency for tissues cleared with the CLARITY method. biorxiv.org Studies found that while anionic liposomes were better at reducing the initial aggregate size, neutral liposomes resulted in less variation and more homogenous staining in the final tissue. biorxiv.org

Encapsulating DiIC18(7) within nanoparticle platforms, such as silica (B1680970) nanoparticles (SiNPs), represents another advanced strategy for its use in bioimaging. researchgate.netresearchgate.net This approach can enhance the photostability of the dye and improve its dispersibility in aqueous environments where the free dye is insoluble. researchgate.netresearchgate.net

The photostability of DiIC18(7) has been compared with novel near-infrared fluorescent dyes encapsulated in SiNPs. researchgate.net In one study, the fluorescence intensity of DiIC18(7) used as a commercial membrane marker was shown to decrease by approximately 17% after 20 laser scans in a confocal laser scanning microscopy setup. researchgate.net This provides a benchmark against which the performance of nanoparticle-encapsulated dyes can be measured. The encapsulation of dyes within SiNPs can also shield them from oxygen, which further enhances their photostability. researchgate.net The surface of these nanoparticles can be easily modified to improve biocompatibility or for targeted delivery, making them an excellent platform for advanced fluorescence microscopy applications. researchgate.net Beyond silica, biodegradable polymer nanoparticles, such as those made from PLGA, are also being explored for dye encapsulation as potential substitutes for quantum dots in bioimaging. rsc.org

Research Applications of Diic18 7 Dye in Cellular and Tissue Biology

Comprehensive Cell Tracing and Tracking in Complex Biological Systems

DiIC18(7) is extensively used for tracking cells both in laboratory settings and within living organisms due to its stable and specific labeling of the cytoplasmic membrane with minimal transfer of the dye between adjacent cells. biotium.comrevvity.com

In in vitro studies, DiIC18(7) serves as a reliable marker to investigate the uptake and subsequent intracellular location of various biological entities. A key application is the labeling of extracellular vesicles (EVs), such as exosomes, to study how they are taken up by and distributed within recipient cells. nih.govresearchgate.netnih.gov This is crucial for understanding the roles of EVs in intercellular communication. nih.govnih.gov The process involves incubating the EVs with DiIC18(7), which inserts its dual 18-carbon chains into the vesicle's membrane. nih.gov This labeling allows for sensitive, fluorescence-based imaging to track the EVs' journey into and within cells. nih.gov Studies have also utilized DiIC18(7) to label T-lymphocytes and observe their interactions with other cells in culture, confirming that there is negligible transfer of the dye to neighboring unlabeled cells. nih.gov

The near-infrared fluorescence of DiIC18(7) (with excitation around 748-750 nm and emission around 780 nm) is particularly advantageous for in vivo imaging. biotium.comglpbio.com This spectral range allows for deeper tissue penetration and minimizes interference from tissue autofluorescence. revvity.comnih.gov Consequently, DiIC18(7) is widely used for non-invasive imaging of cell homing and biodistribution in living animals. revvity.com

Researchers have successfully used DiIC18(7) to track the migration and engraftment of various cell types, including:

Hematopoietic stem cells : To study their homing to specific niches. ashpublications.org

T-cells and other immune cells : To monitor their trafficking to tumors or sites of inflammation. revvity.comnih.gov

Stem cells (e.g., embryonic, bone marrow-derived, adipose-derived) : To follow their distribution and integration after transplantation. revvity.comaatbio.com

Extracellular vesicles : To investigate their biodistribution and targeting to specific tissues in vivo. nih.govresearchgate.netnih.govthno.org

For instance, DiR-labeled human leukemia cells injected into mice showed a strong signal associated with the bones, allowing for sensitive tracking of their homing and proliferation. ashpublications.org Similarly, labeled T-lymphocytes were tracked to the liver, spleen, and tumor sites in mouse models. nih.govbiocompare.com

| Cell Type Labeled | Research Focus | Key Findings | References |

|---|---|---|---|

| Human Leukemia Cells (HL-60) | In vivo tracking and homing | Strong signal in bones 24 hours post-transplantation, allowing for sensitive tracking. | ashpublications.org |

| T-lymphocytes | Biodistribution and tumor homing | NIR signal detected in lungs, spleen, liver, bone marrow, and at the tumor site. | nih.gov |

| Mesenchymal Stem Cells (MSCs) | Tracking cell fate and biodistribution | Pinpointed the number of labeled cells remaining in target tissues (e.g., spinal cord, heart) over time. | aatbio.com |

| Extracellular Vesicles (EVs) | Biodistribution and tumor homing | Demonstrated accumulation in tumors in mouse models. | thno.org |

The family of lipophilic carbocyanine dyes, including DiIC18(7), is valuable for studying cell fusion and adhesion. biotium.comlumiprobe.cominterchim.fr Because of their stable membrane labeling and high resistance to intercellular transfer, different cell populations can be labeled with distinct fluorescent colors. biotium.com When these populations are mixed, the formation of fused cells or cell clusters can be identified through double labeling. biotium.comlumiprobe.com While DiI and DiO are more traditionally mentioned for these specific dual-color studies, the principle extends to the broader family of carbocyanine dyes. biotium.com Research using fluorescence correlation spectroscopy has also employed DiIC18(7) as a lipid-like molecule to study the mobility and interactions of lipids within focal adhesions, which are critical sites of cell-matrix adhesion. researchgate.netnih.gov

Analysis of Cell Homing and Biodistribution In Vivo

Elucidation of Neuronal Morphology and Connectivity

Carbocyanine dyes are extensively used as tracers for mapping neuronal pathways. interchim.frthermofisher.combiotium.com Their ability to diffuse laterally within the plasma membrane allows for complete labeling of a neuron, including its intricate processes, from a localized application point. interchim.frnih.gov

DiIC18(7) and its counterparts like DiI are used for both anterograde (from the cell body to the axon terminal) and retrograde (from the axon terminal to the cell body) tracing of neurons. lumiprobe.cominterchim.frnih.gov This bidirectional tracing is a key feature of lipophilic dyes in fixed tissues. nih.gov The dye is applied to a specific region of the nervous system, either as crystals or in a solution, and it gradually diffuses along the axonal and dendritic membranes, revealing the full extent of neuronal projections. interchim.frthermofisher.com The intense and stable fluorescence of these dyes allows for the visualization of fine axonal structures. interchim.fr This technique is fundamental in neuroanatomy for mapping the complex wiring of the brain and peripheral nervous system. nih.govresearchgate.net While DiI is more commonly cited for neuronal tracing, the near-infrared properties of DiR offer potential advantages for imaging in certain contexts, reducing phototoxicity and autofluorescence. interchim.frlumiprobe.com

The ability of carbocyanine dyes to completely fill the neuronal membrane makes them ideal for visualizing the detailed morphology of dendritic trees and the small protrusions on them known as dendritic spines. nih.govresearchgate.net These spines are the primary sites of excitatory synapses, and their morphology is closely linked to synaptic function and plasticity. nih.govresearchgate.net

High-resolution confocal microscopy of DiI-labeled neurons allows for the quantitative analysis of spine density, shape, and distribution. nih.govresearchgate.netmdpi.com This method has been optimized to work in both cell cultures and tissue sections, providing a powerful tool to study neuronal architecture in detail. nih.govmdpi.com Techniques like "DiOlistic" labeling, where dye-coated microparticles are ballistically delivered to tissue, enable the labeling of individual neurons in their entirety, revealing even the most delicate structures like dendritic spines. nih.govresearchgate.net While much of this work has been established with DiI, the fundamental properties are shared across the carbocyanine family, including DiIC18(7).

Mapping of Synaptic Terminal Fields

DiIC18(7), as a member of the long-chain carbocyanine dye family, is a versatile tracer for neuroanatomical studies. 2bscientific.cominterchim.fr These lipophilic dyes are instrumental in both anterograde and retrograde tracing of neuronal projections, which is fundamental for mapping the intricate connections within the nervous system and defining synaptic terminal fields. 2bscientific.comthermofisher.com

Anterograde tracing involves the movement of the dye from the neuron's cell body (soma) down the axon to the presynaptic terminal, allowing researchers to identify the targets of a specific neuronal population. 2bscientific.com Conversely, retrograde tracing follows the path from the axon terminals back to the soma, which helps in identifying the neurons that project to a particular area. 2bscientific.com The bidirectional transport capability of carbocyanine dyes like DiIC18(7) is a result of their passive diffusion within the plasma membrane, a process that does not rely on active cellular transport mechanisms. 2bscientific.com This characteristic makes them suitable for use in both living and fixed tissues. 2bscientific.comlumiprobe.com

The application of DiIC18(7) for neuronal tracing allows for the detailed visualization of neuronal morphology, including the fine structures of axons and dendrites. interchim.fr Its high fluorescence and photostability when incorporated into membranes enable clear imaging of these delicate processes. 2bscientific.com The near-infrared emission of DiIC18(7) is particularly advantageous as it minimizes autofluorescence from surrounding tissues, enhancing the signal-to-noise ratio for more precise mapping of synaptic connections. thermofisher.cominterchim.fr

Table 1: Properties of DiIC18(7) for Neuronal Tracing

| Property | Description | Reference(s) |

|---|---|---|

| Tracer Type | Lipophilic Carbocyanine Dye | 2bscientific.cominterchim.fr |

| Transport Mechanism | Bidirectional (Anterograde and Retrograde) via lateral diffusion in the plasma membrane. | 2bscientific.comthermofisher.com |

| Key Advantage | Near-infrared fluorescence minimizes tissue autofluorescence. | thermofisher.cominterchim.fr |

| Applications | Mapping neuronal connectivity, visualizing neuronal morphology (axons, dendrites). | 2bscientific.cominterchim.fr |

| Tissue Compatibility | Can be used in both living and fixed tissues. | 2bscientific.comlumiprobe.com |

Characterization and Tracking of Extracellular Vesicles (EVs) and Exosomes

The study of extracellular vesicles (EVs), including exosomes, as mediators of intercellular communication is a rapidly advancing field. DiIC18(7) has become an essential tool for the fluorescent labeling and tracking of these vesicles. wikipedia.org

Fluorescent labeling is a cornerstone for studying the dynamics of EVs. DiIC18(7) is particularly well-suited for this purpose due to its lipophilic nature, allowing it to readily integrate into the lipid bilayer of EV membranes. wikipedia.org This method offers a straightforward alternative to genetic labeling, especially for cells that are difficult to transfect or when avoiding genetic alteration is desirable. wikipedia.orgglpbio.com

Protocols for labeling isolated EVs with DiIC18(7) typically involve incubating the purified vesicles with the dye. wikipedia.org The two long C18 hydrocarbon chains of the DiIC18(7) molecule anchor it securely within the vesicle membrane, leading to stable staining with minimal transfer of the dye between vesicles. wikipedia.orgbiotium.com This stability is crucial for accurate tracking studies. For cellular EVs, the parent cells can be labeled, and the dye is subsequently incorporated into the EVs as they are produced.

Once labeled with DiIC18(7), EVs can be tracked to investigate their interactions with recipient cells. The near-infrared fluorescence of DiIC18(7) is highly advantageous for in vivo imaging studies in small animals, as light in this spectrum can penetrate tissues more deeply with reduced background autofluorescence. wikipedia.org This allows researchers to visualize the biodistribution of EVs and monitor their uptake by specific tissues and cells in real-time. wikipedia.org

By using fluorescence microscopy techniques, the internalization of DiIC18(7)-labeled EVs can be observed, providing insights into the mechanisms of cellular uptake. Researchers can quantify the transfer of these vesicles between different cell populations, elucidating the pathways of intercellular communication mediated by EVs. wikipedia.orgglpbio.com

Table 2: Application of DiIC18(7) in Extracellular Vesicle Research

| Application | Method | Key Findings | Reference(s) |

|---|---|---|---|

| EV Labeling | Incubation of isolated EVs or parent cells with DiIC18(7) (DiR). | Provides stable, specific fluorescent labeling of the EV membrane. | wikipedia.orgbiotium.com |

| EV Tracking | In vitro and in vivo fluorescence imaging. | Enables visualization of EV biodistribution, cellular uptake, and intercellular transfer. | wikipedia.org |

| Uptake Mechanisms | Fluorescence microscopy of cells incubated with labeled EVs. | Allows for the study of internalization pathways of EVs into recipient cells. | wikipedia.orgglpbio.com |

Fluorescent Labeling Techniques for Isolated and Cellular EVs

Visualization of Vasculature and Microcirculatory Networks

Detailed visualization of the vasculature is crucial for understanding both normal physiological processes and pathological conditions. "Vessel painting" with lipophilic carbocyanine dyes like DiIC18 offers a powerful method for imaging blood vessel networks.

Tissue clearing techniques, such as CLARITY and iDISCO, render large tissue samples transparent, enabling deep-tissue imaging of intact structures. core.ac.ukresearchgate.net Combining vessel painting with these methods allows for the three-dimensional reconstruction of entire vascular networks. However, the lipid-clearing steps in these protocols can unintentionally remove lipophilic dyes. core.ac.uk

To address this, researchers have developed optimized protocols. The use of fixable analogs of DiIC18, which can be cross-linked to surrounding proteins, helps to retain the dye in the tissue during the harsh clearing process. core.ac.uk Furthermore, the use of liposomes as carriers for the dye has been shown to improve the efficiency and homogeneity of vessel staining. These optimized methods are compatible with various clearing techniques, including those that use organic solvents or detergents. core.ac.uk

A significant challenge in vessel painting with hydrophobic dyes like DiIC18 is their tendency to aggregate in aqueous solutions used for perfusion. These aggregates can block smaller vessels, leading to incomplete and heterogeneous staining of the microvasculature.

To overcome this, an improved vessel painting procedure involves the use of neutral liposomes. These liposomes encapsulate the DiIC18 molecules, preventing their aggregation under physiological salt concentrations. This liposome-mediated delivery results in a more uniform distribution of the dye throughout the vascular network, including smaller capillaries and veins that are often poorly stained with conventional methods. This approach significantly improves the reproducibility and success rate of vessel painting experiments.

Table 3: Challenges and Solutions in DiIC18(7) Vessel Painting

| Challenge | Cause | Solution | Reference(s) |

|---|---|---|---|

| Dye Aggregation | Low solubility of the hydrophobic dye in aqueous perfusion solutions. | Encapsulation of DiIC18 in neutral liposomes. | |

| Staining Heterogeneity | Blockage of small vessels by dye aggregates, leading to incomplete perfusion. | Liposome-mediated delivery for more uniform dye distribution. | |

| Dye Washout in Cleared Tissues | Removal of lipophilic molecules during lipid-clearing protocols. | Use of fixable DiIC18 analogs and liposome-based delivery. | core.ac.uk |

Optimized Protocols for Vessel Painting in Tissue-Cleared Specimens

Investigation of Lipid Membrane Structure and Dynamics

DiIC18(7) serves as a powerful probe for elucidating the complex structure and dynamic nature of lipid membranes. Its preferential partitioning and diffusion characteristics within different membrane phases make it particularly useful for studying lipid microdomains.

Analysis of Phase Separation in Model Membranes (e.g., Ld/Lo domains)

In model membrane systems, such as giant unilamellar vesicles (GUVs), DiIC18(7) has been instrumental in visualizing and analyzing the separation of the membrane into distinct liquid-ordered (Lo) and liquid-disordered (Ld) phases. nih.govnih.gov The dye exhibits a strong preference for the Ld phase, which is less ordered and more fluid. semanticscholar.orgmpg.de This partitioning behavior allows for clear demarcation of the two phases under fluorescence microscopy, with the Ld domains appearing brightly fluorescent while the Lo domains remain dark. nih.govresearchgate.netresearchgate.net

Studies have shown that DiIC18(7) is almost completely excluded from the Lo phase in phase-separated GUVs. semanticscholar.orgresearchgate.net This distinct separation makes it an excellent marker to distinguish between the Lo and Ld phases, especially when studying the distribution of other membrane components that may not show a clear preference for either phase on their own. researchgate.netresearchgate.net For instance, it has been used to clarify the phase preference of other fluorescently labeled lipids like BFL-SM, which can appear homogeneously distributed without a clear marker for the different domains. researchgate.netresearchgate.net

Diffusion Coefficient Measurements in Lipid Microdomains

Fluorescence Correlation Spectroscopy (FCS) is a technique frequently used in conjunction with DiIC18(7) to measure the diffusion coefficients of molecules within specific lipid microdomains. nih.govnih.gov By analyzing the fluorescence fluctuations in a microscopic observation volume, researchers can determine the mobility of the dye and, by extension, infer the properties of its surrounding lipid environment.

In phase-separated GUVs, DiIC18(7) has been shown to diffuse faster in the Ld phase compared to other lipid probes of similar or higher molecular weight. nih.govsemanticscholar.org This is consistent with the more fluid nature of the Ld phase. The diffusion coefficient of DiIC18(7) in the Ld phase of GUVs has been measured to be significantly higher than that of probes residing in the more ordered Lo phase. mpg.de For example, one study reported a diffusion coefficient of 5 x 10⁻⁸ cm²/s for DiIC18 in the Ld phase, which was sixfold faster than in the Lo domains (0.8 x 10⁻⁸ cm²/s). mpg.de Another study measured a diffusion constant of about 3.4 µm²/s for DiIC18(7) in the plasma membrane. nih.gov

Table 1: Diffusion Coefficients of Various Probes in Model Membranes

| Probe | Membrane Phase | Diffusion Coefficient (µm²/s) | Reference |

|---|---|---|---|

| DiIC18(7) | Ld | ~3.4 | nih.gov |

| DiIC18 | Ld | 5 x 10⁻⁸ cm²/s | mpg.de |

| DiIC18 | Lo | 0.8 x 10⁻⁸ cm²/s | mpg.de |

| TopChol | Ld | ~3.7 | nih.gov |

Studies on Interactions with Membrane-Associated Lipids and Proteins

DiIC18(7) is also employed to investigate the interactions between different membrane components, including lipids and proteins. By observing changes in the diffusion and localization of the dye, researchers can gain insights into how these molecules organize and interact within the membrane. nih.govnih.gov

For example, studies have used DiIC18(7) as a reference membrane probe to compare the behavior of other lipids in different cellular contexts, such as within focal adhesions. nih.govsemanticscholar.orgnih.gov In one such study, while the diffusion of sphingomyelin (B164518) (SM) and ganglioside GM1 was found to be slower inside focal adhesions, the mobility of DiIC18(7), along with cholesterol and phosphatidylcholine (PC), was unaffected. nih.govsemanticscholar.orgresearchgate.netnih.gov This suggests that the interactions within focal adhesions are specific to certain lipid types and cannot be simply described by a general phase separation model. semanticscholar.orgresearchgate.net

The dye's preference for the Ld phase has also been used to infer the phase preference of other molecules. semanticscholar.org For instance, the fluorescent phospholipid BFL-PC and the cholesterol derivative TopChol were found to be enriched in the Ld phase, as indicated by their co-localization with DiIC18(7). nih.govsemanticscholar.org

Multicolor Imaging and Multiplexing Strategies

The near-infrared emission of DiIC18(7) makes it an ideal candidate for multicolor imaging experiments, where multiple cellular components are labeled with different fluorescent probes. aatbio.com

Co-Staining with Spectrally Distinct Fluorescent Probes

DiIC18(7) can be used in combination with a wide range of fluorescent probes that emit in the visible spectrum, such as those for labeling the nucleus (e.g., DAPI, Hoechst) or specific proteins (e.g., GFP, RFP). aatbio.com Its emission in the near-infrared region (typically around 780 nm) minimizes spectral overlap with these commonly used fluorophores. biotium.comaatbio.comantibodies.com This allows for the simultaneous visualization and analysis of different cellular structures and processes without significant signal bleed-through. aatbio.com

For instance, DiIC18(7) has been used to label the plasma membrane in conjunction with other dyes to identify different cell populations or to study cellular interactions. thermofisher.com Combinations of DiIC18(7) with other carbocyanine dyes like DiO, DiI, and DiD can enable three- or even four-color imaging experiments. thermofisher.comthermofisher.com

Strategies for Minimizing Autofluorescence Interference in Near-Infrared Region

A significant advantage of using DiIC18(7) and other near-infrared probes is the reduction of background autofluorescence from endogenous cellular components like NADH and riboflavin, which primarily fluoresce in the visible range. aatbio.commedrxiv.org This leads to a higher signal-to-noise ratio and improved sensitivity, which is particularly beneficial for deep-tissue imaging. aatbio.commedrxiv.org

However, some background autofluorescence can still be present in the near-infrared region, especially in certain tissues or with specific diets in animal models. nih.govnih.gov To further minimize this interference, several strategies can be employed:

Wavelength Selection: Using excitation and emission wavelengths further into the near-infrared spectrum can help reduce autofluorescence. nih.govnih.gov For example, exciting at 760 nm or 808 nm has been shown to significantly reduce background signals compared to excitation at 670 nm. nih.govnih.gov

Dietary Modifications in Animal Studies: In preclinical imaging, the diet of the animal can significantly impact gut autofluorescence. Switching to a purified diet can reduce this background by more than two orders of magnitude. nih.govnih.gov

Spectral Unmixing: Computational techniques can be used to separate the specific signal of the NIR probe from the broader autofluorescence spectrum. nih.gov

By employing these strategies, the unique spectral properties of DiIC18(7) can be fully leveraged to achieve clear and sensitive imaging in complex biological systems.

Photophysical and Photochemical Considerations in Diic18 7 Dye Research

Photostability Assessment in Diverse Biological Imaging Conditions

A critical attribute for any fluorophore used in imaging, particularly for time-lapse or long-term studies, is its photostability—the ability to resist photochemical degradation or photobleaching upon excitation. DiIC18(7) is generally described as being quite photostable when incorporated into lipid membranes. thermofisher.comfishersci.iethermofisher.comwikipedia.org This robustness allows for repeated imaging and visualization of stained structures over time without rapid signal loss. interchim.fr

Quantitative assessments under specific imaging conditions provide more detailed insights. In a comparative study using confocal laser scanning microscopy (CLSM), the photostability of diIC18(7) was evaluated against a novel silica (B1680970) nanoparticle-based probe (2-SiNP). When used to stain HEK293 cells and subjected to continuous scanning with a 633 nm laser, the fluorescence intensity of diIC18(7) demonstrated significant resilience. After 20 consecutive scans, the integrated fluorescence intensity of diIC18(7) decreased by only 17%. researchgate.net This indicates a high level of photostability suitable for standard imaging protocols. However, it is important to note that photobleaching is dependent on factors such as excitation intensity and the local cellular environment. mdpi.comnih.gov For instance, the presence of reactive oxygen species can accelerate photodestruction. mdpi.com

Table 1: Photostability of diIC18(7) in CLSM Imaging This table presents the decay in fluorescence intensity of diIC18(7) when staining HEK293 cells, after repeated scans with a 633 nm laser.

| Number of Scans | Fluorescence Intensity Decrease (%) |

| 20 | 17 |

| Data sourced from a comparative study on probe photostability. researchgate.net |

Influence of Microenvironment on Fluorescence Quantum Yield and Intensity

The fluorescence emission of diIC18(7) is highly sensitive to its microenvironment. Like other long-chain carbocyanine dyes, it is weakly fluorescent in aqueous solutions but becomes intensely fluorescent upon incorporation into a lipophilic environment such as a cell membrane. thermofisher.comfishersci.iethermofisher.comwikipedia.orgresearchgate.net This property is advantageous as it ensures that the signal predominantly originates from the labeled membranes, with minimal background from unbound dye in the aqueous medium.

The fluorescence quantum yield—the ratio of photons emitted to photons absorbed—is described as modest for carbocyanine dyes. thermofisher.cominterchim.fr For the related dye DiI, the quantum yield is approximately 0.07 in methanol (B129727) and can be about three times greater in more amphiphilic solvents. thermofisher.comthermofisher.com The excited-state lifetime of these dyes in lipid environments is typically short, on the order of 1 nanosecond. fishersci.iethermofisher.cominterchim.fr

Research using model membrane systems, such as giant unilamellar vesicles (GUVs), has revealed a strong preferential partitioning of diIC18(7). The dye almost exclusively localizes to the liquid-disordered (Ld) phase, being largely excluded from the more tightly packed liquid-ordered (Lo) phase. researchgate.netmdpi.comnih.gov This partitioning behavior directly impacts its fluorescence intensity in heterogeneous membranes; it will appear bright in Ld domains and very dim or non-fluorescent in Lo domains. researchgate.netnih.gov This characteristic makes diIC18(7) an effective marker for identifying Ld phases in model systems. mdpi.comnih.gov The partitioning behavior itself can be influenced by the specific lipid composition of the membrane and the presence of other probes. portlandpress.com

Spectroscopic Characterization within Membrane Environments

The spectroscopic properties of diIC18(7) are well-defined and are central to its application. In methanol, it exhibits an absorption maximum (λ_Ex) around 748 nm and an emission maximum (λ_Em) at approximately 780 nm. thermofisher.combiotium.comantibodies.com When bound to phospholipid bilayer membranes, the spectra remain in the near-infrared region. thermofisher.comthermofisher.com This spectral profile is advantageous for biological imaging as it is well separated from the absorption bands of major tissue chromophores like hemoglobin, and it minimizes autofluorescence from endogenous molecules. interchim.frnih.gov

Fluorescence Correlation Spectroscopy (FCS) has been a powerful tool for characterizing the behavior of diIC18(7) in membranes. FCS studies in GUVs that exhibit phase separation have quantified the diffusion dynamics of the dye. As a marker for the liquid-disordered (Ld) phase, diIC18(7) shows significantly faster diffusion compared to probes located in the liquid-ordered (Lo) phase. researchgate.netmdpi.comnih.gov In one study, the diffusion coefficient for diIC18(7) in the Ld phase of GUVs composed of a 1:1:1 mixture of SM/DOPC/cholesterol was measured. mdpi.comnih.gov This ability to report on membrane fluidity and phase makes it a valuable biophysical tool. researchgate.netmdpi.comnih.gov Molecular dynamics simulations of the related dye DiI suggest that the chromophore's long axis orients parallel to the membrane surface within the glycerol/upper acyl chain region, with its two C18 alkyl chains extending into the hydrophobic core of the bilayer. nih.gov This orientation is consistent with the observed increase in quantum yield upon membrane insertion. nih.gov

Table 2: Diffusion Coefficient of diIC18(7) in a Model Membrane This table shows the diffusion coefficient of diIC18(7) measured by Fluorescence Correlation Spectroscopy (FCS) in the liquid-disordered (Ld) phase of giant unilamellar vesicles (GUVs).

| Membrane Phase | Diffusion Coefficient (D) (μm²/s) |

| Liquid-disordered (Ld) | 9.0 ± 2.6 |

| Data obtained from GUVs composed of Sphingomyelin (B164518)/DOPC/Cholesterol (1/1/1). mdpi.comnih.gov |

Challenges and Future Directions in Diic18 7 Dye Research

Addressing Limitations in Staining Uniformity and Transfer Between Cells

A significant challenge in using DiIC18(7) and other long-chain carbocyanine dyes is their tendency to aggregate in aqueous solutions due to their hydrophobic nature. cytoskeleton.comnih.gov This aggregation can lead to poorly controlled and non-uniform cell membrane staining, with some areas exhibiting punctate staining. cytoskeleton.com Furthermore, dye aggregates can occlude microvessels during in vivo perfusion studies, which reduces the success and reproducibility of experiments. nih.gov

Another critical issue is the potential for dye transfer between cells, which can confound the results of cell tracking and interaction studies. ashpublications.org Research has shown that lipophilic dyes, including DiR, can be transferred to neighboring cells through both direct cell-cell contact and diffusible microparticles. ashpublications.org This "microenvironmental contamination" has been observed even with extensive washing procedures and in the absence of significant cell death. ashpublications.org

To overcome these limitations, researchers are exploring various strategies:

Use of Liposomes: Encapsulating DiIC18(7) in neutral or anionic liposomes has been shown to prevent the formation of large dye aggregates, leading to more homogeneous and reproducible staining, particularly in vessel painting applications. nih.govbiorxiv.org

Optimized Staining Protocols: The development of standardized protocols that control for factors like dye concentration, incubation time, and the presence of serum or divalent cations can help improve staining consistency. interchim.fr For instance, using serum-free media and avoiding divalent cations can reduce dye precipitation. interchim.fr

Salt-Change Method: A novel approach involves manipulating the salt concentration to control dye aggregation. Reducing the NaCl concentration can disperse dye aggregates, facilitating more efficient labeling of vesicles. Subsequently, increasing the salt concentration can induce the aggregation of free dye for easier removal. nih.govacs.org

Development of Novel DiIC18(7) Dye Derivatives with Enhanced Properties

The development of new DiIC18(7) derivatives with improved characteristics is a key area of future research. The goal is to create probes with enhanced brightness, photostability, and solubility, as well as reduced tendency for aggregation and intercellular transfer.

| Derivative Type | Enhancement | Potential Advantage |

| Sulfonated Derivatives | Increased water solubility | Improved labeling in aqueous media and potentially higher quantum yields. fishersci.comthermofisher.com |

| Phenyl Derivatives | Increased fluorescence quantum yield | Brighter signals for more sensitive detection. thermofisher.com |

| Fixable Analogs (e.g., CM-DiI) | Covalent binding to cellular components | Better retention of the dye after fixation and permeabilization procedures. thermofisher.comwikipedia.org |

| Analogs with Unsaturated Alkyl Tails | Faster diffusion within membranes | Potentially more rapid and uniform staining of the entire cell membrane. biotium.com |

These new derivatives aim to overcome some of the inherent limitations of the parent DiIC18(7) molecule. For example, sulfonation improves water solubility, which can lead to more uniform labeling in aqueous environments. fishersci.com Fixable derivatives are crucial for studies that require post-staining fixation and permeabilization, as they prevent the loss of the dye during these processing steps. thermofisher.com

Integration with Quantitative Imaging and Advanced Data Analysis Workflows

The utility of DiIC18(7) is significantly enhanced when combined with quantitative imaging techniques and sophisticated data analysis. This integration allows for the extraction of detailed and objective information from fluorescence microscopy data.

Advanced imaging modalities that can be coupled with DiIC18(7) include:

Fluorescence Correlation Spectroscopy (FCS): FCS can be used to measure the diffusion dynamics of DiIC18(7) within the plasma membrane, providing insights into membrane fluidity and organization. mdpi.com

Confocal Laser Scanning Microscopy (CLSM): CLSM allows for high-resolution, three-dimensional imaging of DiIC18(7)-labeled cells and tissues, enabling detailed morphological analysis. researchgate.net

Super-Resolution Microscopy: Techniques like STORM (Stochastic Optical Reconstruction Microscopy) can overcome the diffraction limit of light, allowing for the visualization of fine cellular structures labeled with DiIC18(7) at the nanoscale. biotium.com

The large and complex datasets generated by these techniques necessitate the use of advanced data analysis workflows. The development of automated image segmentation and analysis algorithms, potentially leveraging machine learning and artificial intelligence, is crucial for high-throughput and unbiased quantification of imaging data. biorxiv.orglinxs.se These tools can help in tasks such as tracking cell migration, quantifying cell-cell interactions, and analyzing the subcellular distribution of the dye.

Expanding Research Applications to Underexplored Biological Systems and Processes

While DiIC18(7) is widely used in mammalian cell and neuroscience research, there is significant potential to expand its application to other biological systems and processes that are currently underexplored.

Potential new research areas include:

Plant Biology: The lipophilic nature of DiIC18(7) makes it suitable for labeling plant cell membranes and studying processes such as vesicle trafficking and cell-to-cell communication.

Microbiology: DiIC18(7) could be used to study membrane dynamics, cell division, and biofilm formation in bacteria and other microorganisms.

Virology: The dye can be used to label viral envelopes, enabling the tracking of virus entry into host cells and the study of virus-cell fusion events.

Developmental Biology: In organisms like Caenorhabditis elegans, lipophilic dyes are used to visualize neuronal structures and can be applied to study cuticle formation and other developmental processes. researchgate.net

Extracellular Vesicle (EV) Research: DiIC18(7) and similar dyes are used to label the membranes of EVs for tracking their uptake by recipient cells, although challenges with dye transfer and aggregation need to be carefully considered. researchgate.net

By exploring these new frontiers, researchers can leverage the unique properties of DiIC18(7) to gain novel insights into a wider range of biological questions.

Q & A

Q. What are the spectral properties of diIC18(7) dye, and how do they influence experimental design?

diIC18(7) (DiR) exhibits near-infrared absorption/emission maxima at 748/780 nm (in methanol), enabling deep-tissue imaging with minimal autofluorescence. Its high extinction coefficient (>125,000 cm⁻¹M⁻¹) and photostability make it suitable for long-term tracking in live cells or in vivo models. Researchers should pair it with near-infrared detectors (CCD cameras) and avoid overlapping fluorophores in multiplex experiments .

Q. How can researchers optimize diIC18(7) staining protocols for adherent vs. suspension cells?

- Adherent cells : Incubate with 1–10 µM dye (from DMSO stock) in serum-free medium for 5–30 minutes, followed by two 5-minute washes to remove excess dye .

- Suspension cells : Use sulfonated derivatives (e.g., SP-DiIC18(7)) or pre-solubilize in culture medium with gentle agitation to overcome poor aqueous solubility . Always include unstained controls to distinguish background fluorescence .

Q. What are the primary applications of diIC18(7) in membrane biology studies?

- Lipid bilayer labeling : Incorporates into membranes for tracking vesicle dynamics (e.g., exosomes, liposomes) .

- In vivo cell tracing : Monitors tumor metastasis, immune cell migration, or neuronal connectivity due to near-infrared penetration .

- Multicolor imaging : Combines with shorter-wavelength dyes (e.g., DiI, DiD) for simultaneous tracking of multiple cell populations .

Advanced Research Questions

Q. What experimental design considerations are critical for in vivo imaging using diIC18(7)?

- Dose optimization : Excessive dye concentrations (>10 µM) can cause cellular toxicity; validate via viability assays (e.g., Calcein-AM) .

- Tissue clearance : Monitor dye retention time, as prolonged exposure may lead to nonspecific aggregation in organs like the liver .

- Imaging controls : Use spectral unmixing to separate diIC18(7) signals from autofluorescence in deep tissues .

Q. How can researchers resolve nonspecific signal interference in diIC18(7)-based assays?

- Membrane integrity tests : Co-stain with impermeable dyes (e.g., propidium iodide) to confirm dye localization to intact membranes .

- Solubility controls : Precipitate insoluble aggregates via centrifugation (100,000 ×g, 3 hours) before imaging .

- Quenching correction : Measure photobleaching rates under experimental conditions and adjust exposure times .

Q. What methodologies enable simultaneous use of diIC18(7) with antibody-based labeling?

- Fixation compatibility : Post-staining fixation with 4% PFA preserves membrane dye localization while enabling subsequent immunostaining for synaptic proteins (e.g., PSD-95) .

- Sequential labeling : Perform diIC18(7) staining prior to antibody incubation to avoid detergent-induced dye loss .

Q. How can diIC18(7) be quantified in flow cytometry or fluorescence microscopy?

- Flow cytometry : Use a 785 nm laser with 780/60 nm emission filters. Normalize signals to unstained controls and account for spectral overlap in multicolor panels .

- Microscopy : Apply deconvolution algorithms to correct for light scattering in thick tissues .

Q. What are potential sources of discrepancy in diIC18(7) uptake studies across cell types?

- Lipid composition : Membrane cholesterol content alters dye incorporation efficiency; validate with lipid-depletion assays .

- Cell viability : Apoptotic cells show aberrant dye internalization; confirm viability via Annexin V/propidium iodide .

Q. How does diIC18(7) stability vary under different storage and imaging conditions?

Q. What protocols support co-staining of diIC18(7) with organelle-specific probes?

- Mitochondria/lysosomes : Use diIC18(7) (membrane) with MitoTracker Red (λex/em = 579/644 nm) or LysoTracker Green (λex/em = 504/511 nm). Validate spectral separation via single-stained controls .

- EV tracking : Combine with PKH67 (green membrane dye) to distinguish donor vs. recipient extracellular vesicles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.